5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid structure and properties
5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid structure and properties
An In-Depth Technical Guide to 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic Acid and its Privileged Scaffold
Executive Summary
The furo[3,2-b]pyridine heterocyclic system represents a "privileged scaffold" in modern medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics.[1][2] Derivatives of this core structure have been identified as potent and selective inhibitors of critical cellular signaling pathways, most notably Cdc-like kinases (CLKs) and the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activity in these pathways is directly implicated in the progression of various oncological and other diseases, making furo[3,2-b]pyridine derivatives a focal point of intensive drug discovery research.
This guide provides a detailed technical overview of a specific analogue, 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid. While comprehensive experimental data for this exact molecule is limited in public literature, this document will synthesize available information on the parent scaffold and related derivatives to provide a robust profile. We will cover its molecular structure, predicted physicochemical and spectroscopic properties, general synthetic strategies, and the critical biological context of its core scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their work.
Molecular Structure and Physicochemical Properties
5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a fused furan and pyridine ring system. The structure is characterized by a carboxylic acid group at the 2-position of the furan ring and a methoxy group at the 5-position of the pyridine ring. The reactivity and biological potential of this molecule are dictated by its three primary functional components: the aromatic furo[3,2-b]pyridine core, the electron-donating methoxy group, and the reactive carboxylic acid moiety.[1]
The carboxylic acid group can readily undergo standard transformations such as esterification, amidation, or reduction, making it an excellent handle for synthetic elaboration.[1] The aromatic core is amenable to substitution reactions, while the pyridine nitrogen offers a site for potential quaternization.[1]
Table 1: Physicochemical Properties of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid
| Property | Value (Predicted/Calculated) | Source/Method |
| Chemical Name | 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid | IUPAC |
| Molecular Formula | C₉H₇NO₄ | Calculation |
| Molecular Weight | 193.16 g/mol | Calculation |
| Appearance | Solid (Predicted) | Inferred |
| pKa | 2.0 - 4.0 | Predicted |
| LogP | 1.5 ± 0.5 | Predicted |
| Hydrogen Bond Donors | 1 | Calculation |
| Hydrogen Bond Acceptors | 4 | Calculation |
| Rotatable Bonds | 2 | Calculation |
| Storage Conditions | Store at -20°C, sealed under dry, inert atmosphere | [1] |
The Furo[3,2-b]pyridine Scaffold: A Hub for Biological Activity
The significance of 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is best understood through the biological activities associated with its core scaffold. Furo[3,2-b]pyridine derivatives have emerged as powerful modulators of key signaling pathways critical to cell proliferation and development.
Inhibition of the Hedgehog (Hh) Signaling Pathway
The Hedgehog signaling pathway is fundamental during embryonic development. However, its aberrant reactivation in adults is a known driver for the formation and progression of numerous cancers, including basal cell carcinoma and medulloblastoma.[1] Furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway, typically acting downstream of the Smoothened (SMO) receptor to ultimately suppress the activity of GLI transcription factors.[1][2]
Representative Experimental Protocol (Generalized)
This protocol is a representative example based on common synthetic methods for analogous structures and must be optimized for specific substrates and laboratory conditions. [1] Objective: To synthesize a furo[3,2-b]pyridine-2-carboxylic acid derivative.
Materials:
-
Appropriately substituted pyridine precursor (e.g., a 2-halopyridine with a vicinal aldehyde or ketone).
-
Reagent for furan ring formation (e.g., ethyl bromomalonate, ethyl glycolate derivative).
-
Base (e.g., Potassium Carbonate, Sodium Hydride).
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile).
-
Reagents for hydrolysis (e.g., Lithium Hydroxide, Sodium Hydroxide).
-
Reagents for workup and purification (e.g., HCl, Ethyl Acetate, Brine, Sodium Sulfate, Silica Gel).
Procedure:
-
Step 1: Furan Ring Formation (Annulation).
-
To a solution of the substituted pyridine precursor in an anhydrous solvent (e.g., DMF) under an inert atmosphere (N₂ or Ar), add the base (e.g., K₂CO₃) portion-wise.
-
Causality: Anhydrous conditions are critical to prevent side reactions and ensure the efficacy of the base.
-
Add the furan-forming reagent (e.g., ethyl bromomalonate) dropwise to the reaction mixture.
-
Heat the reaction to reflux (e.g., 80-120 °C) for several hours, monitoring progress by Thin Layer Chromatography (TLC). The choice of temperature is crucial for driving the cyclization to completion without causing degradation.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
-
Step 2: Extraction of the Ester Intermediate.
-
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.
-
-
Step 3: Saponification (Ester Hydrolysis).
-
Dissolve the crude ester intermediate in a suitable solvent mixture (e.g., THF/Methanol/Water).
-
Add an aqueous solution of a base (e.g., 1M LiOH) and stir at room temperature until TLC indicates complete consumption of the starting material.
-
Self-Validation: The reaction endpoint is definitively confirmed by the disappearance of the starting ester spot and the appearance of a new, more polar spot (the carboxylate salt) on the TLC plate.
-
-
Step 4: Workup and Purification.
-
Remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2-3 with cold 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Purify the final product by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel to afford the pure carboxylic acid.
-
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid are not published, the expected signals can be predicted based on its structure and data from analogous compounds. [1]These predictions are invaluable for guiding the characterization of a newly synthesized sample.
Table 2: Predicted Spectroscopic Data Ranges
| Spectroscopy | Expected Chemical Shifts / Frequencies | Rationale for Signal Assignment |
| ¹H NMR | Aromatic Protons (δ 7.0-9.0 ppm), Furan Proton (δ ~7.5 ppm), Methoxy Protons (δ ~4.0 ppm, singlet), Carboxylic Acid Proton (δ 10-13 ppm, broad singlet) | The distinct electronic environments of the fused aromatic rings and substituents lead to characteristic shifts. The acidic proton is typically deshielded and broad due to hydrogen bonding and exchange. |
| ¹³C NMR | Aromatic/Heteroaromatic Carbons (δ 110-165 ppm), Carboxylic Acid Carbonyl (δ 165-185 ppm), Methoxy Carbon (δ ~55-60 ppm) | The carbonyl carbon of the carboxylic acid is significantly downfield. The chemical shifts of the aromatic carbons are influenced by the heteroatoms (N, O) and the methoxy substituent. |
| IR Spectroscopy | O-H stretch (carboxylic acid, broad, 2500-3300 cm⁻¹), C=O stretch (1680-1710 cm⁻¹), C-O stretch (1210-1320 cm⁻¹), Aromatic C-H and C=C stretches | The broad O-H and sharp, strong C=O stretches are definitive diagnostic peaks for the carboxylic acid functional group. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 193. Fragmentation patterns corresponding to the loss of -OH, -COOH, and -OCH₃. | High-resolution mass spectrometry would confirm the elemental composition (C₉H₇NO₄). |
Future Directions and Applications
5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a highly valuable, yet underexplored, building block for medicinal chemistry. Its true potential lies in its use as a starting material for the synthesis of compound libraries targeting kinases and the Hedgehog pathway. The carboxylic acid handle allows for the straightforward creation of diverse amide and ester derivatives, enabling systematic Structure-Activity Relationship (SAR) studies.
Future research should focus on:
-
Validated Synthesis: Developing and publishing a high-yield, scalable synthesis for the title compound.
-
SAR Elaboration: Synthesizing a library of amide derivatives to probe interactions within the ATP-binding pocket of various kinases or with proteins in the Hh pathway.
-
Biological Screening: Systematically screening these new derivatives against panels of kinases (e.g., CLKs) and in cell-based assays for Hedgehog pathway inhibition.
-
Co-crystallization Studies: Obtaining X-ray crystal structures of potent derivatives bound to their target proteins to rationalize activity and guide further design.
This technical guide serves as a foundational resource, synthesizing available knowledge to highlight the significant therapeutic potential of the furo[3,2-b]pyridine scaffold and positioning 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid as a key starting point for future drug discovery endeavors.
References
- BenchChem. (2025). Furo[3,2-b]pyridine-6-carboxylic acid chemical properties.
- Horvath, A., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.

